![molecular formula C11H17ClN2O2 B1373653 Ácido 6-[metil(2-metilpropil)amino]piridina-3-carboxílico clorhidrato CAS No. 1221723-69-8](/img/structure/B1373653.png)
Ácido 6-[metil(2-metilpropil)amino]piridina-3-carboxílico clorhidrato
Descripción general
Descripción
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos y Lactonas
Este compuesto desempeña un papel crucial en la síntesis de péptidos y lactonas, que son estructuras fundamentales en muchas moléculas biológicas y productos farmacéuticos. La formación de enlaces amida facilitada por este compuesto es esencial para construir cadenas peptídicas complejas que pueden imitar péptidos naturales o crear nuevos con propiedades deseadas .
Producción de Moléculas Bioactivas
El compuesto es fundamental en la síntesis de moléculas bioactivas con posibles propiedades anticancerígenas, antifúngicas y antibacterianas. Su función en la formación de enlaces amida es crucial para crear nuevos medicamentos y tratamientos que se dirijan a diversas enfermedades .
Química Medicinal
Más del 25% de los medicamentos conocidos contienen un grupo carboxamida, que se puede sintetizar mediante la amidación directa de sustratos de ácidos carboxílicos con grupos funcionales de amina. Este compuesto es valioso en la química medicinal para desarrollar protocolos confiables para sintetizar amidas con excelentes rendimientos .
Síntesis Orgánica
Como materia prima importante en la síntesis orgánica, este compuesto contribuye a la creación de moléculas orgánicas complejas. Su reactividad y estabilidad en diversas condiciones lo convierten en un reactivo versátil en la química sintética .
Aplicaciones Agrícolas
En la agricultura, este compuesto se puede utilizar para sintetizar compuestos que sirven como promotores del crecimiento, pesticidas o herbicidas. Sus propiedades químicas permiten la creación de moléculas especializadas que pueden mejorar el rendimiento y la protección de los cultivos .
Industria de los Tintes
Los derivados del compuesto se utilizan en la industria de los tintes para producir colorantes para tejidos y materiales. Su flexibilidad estructural permite el desarrollo de una amplia gama de tintes con diferentes propiedades y matices .
Catálisis
Sirve como catalizador en diversas reacciones químicas, incluida la síntesis verde de moléculas orgánicas complejas. Sus propiedades catalíticas pueden aumentar la eficiencia y la selectividad de los procesos químicos .
Intermediarios Farmacéuticos
El compuesto se utiliza para preparar intermediarios farmacéuticos que son componentes clave en el desarrollo de fármacos. Estos intermediarios pueden conducir a la síntesis de principios farmacéuticos activos (API) para diversos medicamentos .
Propiedades
IUPAC Name |
6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15;/h4-6,8H,7H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNAHUVDDPKSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


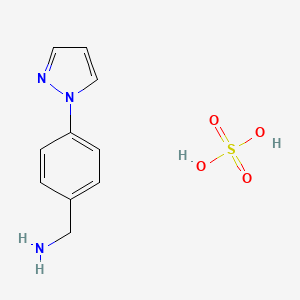
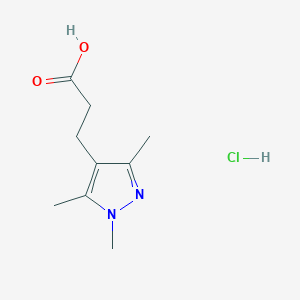
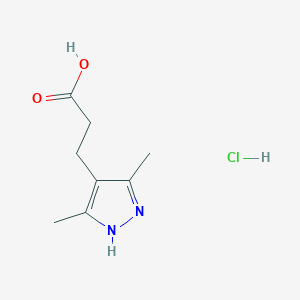
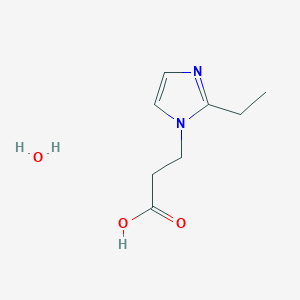
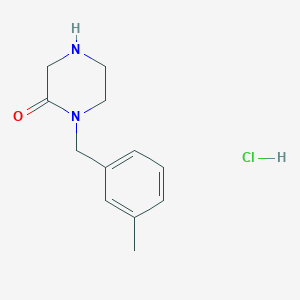
![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)
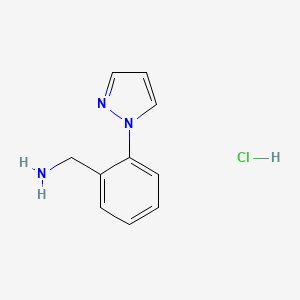



![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)


